Cas no 2229569-01-9 (5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one)

5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
- 5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
- 2229569-01-9
- EN300-1780244
-
- Inchi: 1S/C10H9N5O2/c16-10-13-4-8(17-10)7-1-2-9(12-3-7)15-6-11-5-14-15/h1-3,5-6,8H,4H2,(H,13,16)
- InChI Key: IZPJAXPJPLWMHA-UHFFFAOYSA-N
- SMILES: O1C(NCC1C1C=NC(=CC=1)N1C=NC=N1)=O
Computed Properties
- Exact Mass: 231.07562455g/mol
- Monoisotopic Mass: 231.07562455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 81.9Ų
5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780244-10.0g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1780244-10g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1780244-0.1g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1780244-2.5g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1780244-5.0g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1780244-1g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1780244-0.5g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1780244-0.05g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1780244-0.25g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1780244-1.0g |
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one |
2229569-01-9 | 1g |
$1458.0 | 2023-06-02 |
5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Related Literature
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
Latest Research Insights on 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) in Chemical Biology and Pharmaceutical Applications
The compound 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic molecule, which combines a pyridine core with a 1,2,4-triazole and an oxazolidin-2-one moiety, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its efficacy and reduce potential side effects.
One of the most notable advancements in the research of this compound is its application as a potent inhibitor of bacterial protein synthesis. Studies have demonstrated that 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one targets the 50S ribosomal subunit, thereby disrupting the elongation phase of protein synthesis in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This mechanism is analogous to that of other oxazolidinone antibiotics, such as linezolid, but with improved pharmacokinetic properties and a broader spectrum of activity. The compound's ability to overcome common resistance mechanisms makes it a promising candidate for next-generation antibacterial therapies.
In addition to its antimicrobial properties, recent investigations have highlighted the potential of 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one in oncology. Preclinical studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with upregulated protein synthesis pathways. Researchers have identified its ability to modulate key signaling pathways, such as the mTOR and PI3K/AKT cascades, which are critical for cancer cell survival and proliferation. These findings suggest that the compound could serve as a scaffold for developing novel targeted therapies, especially for cancers with limited treatment options.
The synthetic chemistry surrounding 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one has also seen significant progress. Recent publications have detailed efficient and scalable synthetic routes that employ modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to introduce the triazole and pyridine moieties. These advancements not only improve the yield and purity of the compound but also facilitate the production of derivatives for SAR studies. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding interactions with biological targets, aiding in the rational design of more potent analogs.
Despite these promising developments, challenges remain in the clinical translation of 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical optimization. Ongoing research is focused on formulating the compound in nanoparticle-based delivery systems to enhance its solubility and tissue penetration, as well as conducting comprehensive toxicity studies to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the transition of this compound from the bench to the bedside.
In conclusion, 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its dual applications in combating antibiotic-resistant infections and targeting cancer pathways underscore its therapeutic potential. As research continues to unravel its full capabilities, this compound is poised to make a significant impact on the development of next-generation pharmaceuticals. Future studies will likely focus on expanding its therapeutic indications and optimizing its clinical utility through innovative formulation strategies and combination therapies.
2229569-01-9 (5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one) Related Products
- 946614-58-0(7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid)
- 953258-92-9(2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide)
- 1554426-38-8(5-Bromo-2-methylpyrimidine-4,6-diamine)
- 2361733-84-6(N-[4-(2-Propylmorpholine-4-carbonyl)phenyl]prop-2-enamide)
- 1805382-36-8(2-(Aminomethyl)-6-chloro-3-(difluoromethyl)-5-nitropyridine)
- 845986-69-8(8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one)
- 1021254-29-4(1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propane-1-sulfonyl)piperazine)
- 148849-67-6(Ivabradine hydrochloride)
- 1153188-15-8(methyl N-(4-hydroxycyclohexyl)carbamate)
- 65060-93-7(3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)




